N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide

Catalog No.
S2973295
CAS No.
1105241-94-8
M.F
C16H14N2O3S
M. Wt
314.36
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylt...

CAS Number

1105241-94-8

Product Name

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylbenzamide

Molecular Formula

C16H14N2O3S

Molecular Weight

314.36

InChI

InChI=1S/C16H14N2O3S/c1-22-15-7-3-2-5-12(15)16(19)17-10-11-9-14(21-18-11)13-6-4-8-20-13/h2-9H,10H2,1H3,(H,17,19)

InChI Key

ANIPICLSNHZZCA-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CO3

Solubility

not available
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide, commonly referred to as FIMTB, belongs to the family of isoxazole derivatives. This compound has gained attention in recent years due to its potential therapeutic properties and applications in various fields of research and industry.
FIMTB has a molecular formula of C18H16N2O3S and a molecular weight of 344.4 g/mol. It appears as a white solid that is soluble in organic solvents such as dichloromethane and dimethyl sulfoxide but insoluble in water. FIMTB has a melting point range of 190-192°C and is stable under standard laboratory conditions.
Several methods have been reported for the synthesis of FIMTB, including the reaction of isoxazole-5-carbaldehyde with 2-(methylthio)aniline in the presence of a catalyst and a base. The compound can also be prepared by the reaction of furfural with 3-aminobenzylthiol followed by a cyclization step.
FIMTB can be characterized using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography.
Studies have shown that FIMTB possesses various biological properties that make it a potential lead compound for drug discovery. For instance, FIMTB has been found to inhibit the growth of several cancer cell lines, including breast cancer, hepatocellular carcinoma, and lung cancer.
While FIMTB has shown promising therapeutic properties, its toxicity and safety profiles have not been extensively studied. Therefore, further investigation is needed to assess its potential toxicity and safety in scientific experiments.
FIMTB can be utilized in various scientific experiments, including medicinal chemistry, cancer research, and drug discovery. Its potential applications also extend to materials science and organic electronics.
Research on FIMTB is still in its early stages, and several aspects of its properties and applications require further investigation. However, the results obtained so far have shown its potential as a lead compound for drug discovery and other areas of research.
The potential implications of FIMTB in various fields of research and industry include its use as a therapeutic agent for cancer treatment, as well as its potential applications in materials science and organic electronics.
While FIMTB shows potential in various scientific domains, several limitations and challenges need to be addressed. Future directions for research include assessing its toxicity and safety, investigating its pharmacokinetic properties, exploring its applications in materials science, and optimizing its structure for better pharmacological properties.
1. Assessing the in vivo toxicity of FIMTB in animal models
2. Investigating the potential of FIMTB as a chemotherapeutic agent for other types of cancer
3. Exploring the use of FIMTB in the development of novel materials with unique properties
4. Optimizing the chemical structure of FIMTB to improve its potency and selectivity
5. Studying the pharmacokinetic parameters of FIMTB in preclinical models
6. Investigating the mechanism of action of FIMTB in cancer cell lines
7. Exploring the potential of FIMTB as a ligand for protein recognition and modulation
8. Investigating the use of FIMTB in the field of organic electronics
9. Developing novel synthetic routes for the preparation of FIMTB
10. Synthesizing and evaluating FIMTB analogs with improved pharmacological properties.

XLogP3

2.5

Dates

Modify: 2023-08-17

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